The compound (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic molecule characterized by a unique structure that integrates various functional groups. Its molecular formula is with a molecular weight of approximately 470.5 g/mol. The compound features a pyran ring, a pyrimidine moiety, and a trimethoxyphenyl group, which contribute to its potential reactivity and biological activity.
Due to the lack of specific information, it is difficult to assess the safety hazards of this compound. However, as a general guideline, amides can irritate skin and eyes. Aromatic compounds can be flammable and slightly toxic []. Always handle unknown compounds with caution and consult proper safety data sheets (SDS) for similar compounds if available.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution reactions, often facilitated by bases such as potassium carbonate .
Synthesis of this compound typically involves multi-step processes:
Optimization of these steps is crucial for improving yield and reducing costs in industrial applications .
The unique structure of (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate suggests potential applications in various fields:
Several compounds share structural similarities with (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran | Lacks trimethoxyphenyl group | |
| 2-[[(6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio]benzoic acid | Contains a different core structure | |
| 6-(Thiomethyl)-4-hydroxyquinoline derivatives | Varies | Different core but similar thioether functionality |
The uniqueness of (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate lies in its combination of structural features that confer specific chemical reactivity and biological activity. The integration of the pyrimidine ring with both thioether and trimethoxyphenyl functionalities distinguishes it from other related compounds .